

Org 25935: A Selective GlyT-1 Inhibitor In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

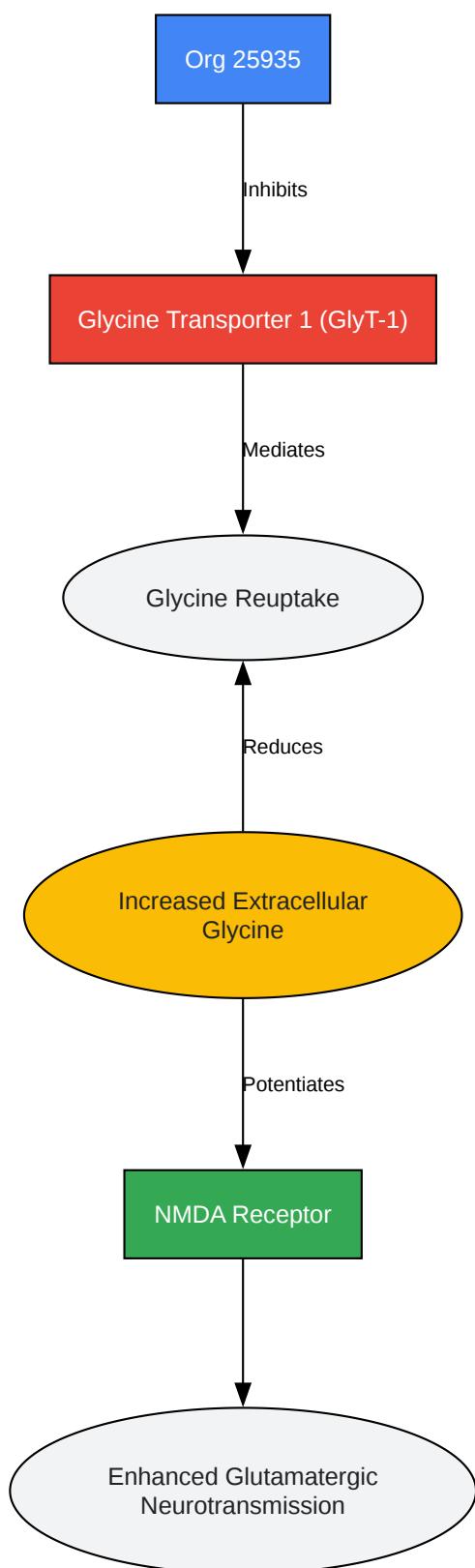
Compound Name: **Org 25935**
Cat. No.: **B10764295**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 25935, also known as SCH-900435, is a potent and selective inhibitor of the glycine transporter type 1 (GlyT-1).^{[1][2]} By blocking the reuptake of glycine into presynaptic neurons and glial cells, **Org 25935** elevates extracellular glycine concentrations in the synapse. This mechanism has been explored for its therapeutic potential in disorders where modulation of glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor is desired, such as schizophrenia, and in conditions like alcohol dependence.^{[3][4]} This technical guide provides a comprehensive overview of **Org 25935**, including its mechanism of action, pharmacokinetic profile, and a summary of key preclinical and clinical findings. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.


Introduction

Glycine is an essential amino acid that functions as a major inhibitory neurotransmitter in the spinal cord and brainstem and as a mandatory co-agonist at the NMDA receptor, a key player in excitatory glutamatergic neurotransmission. The synaptic concentration of glycine is tightly regulated by two high-affinity glycine transporters, GlyT-1 and GlyT-2. GlyT-1 is predominantly expressed in glial cells and glutamatergic neurons and is the primary regulator of glycine levels at the NMDA receptor.

Org 25935 is a synthetic compound developed by Organon International that selectively inhibits GlyT-1 with negligible action on GlyT-2.^{[1][5]} Its ability to increase synaptic glycine levels and thereby enhance NMDA receptor function has made it a subject of investigation for various central nervous system (CNS) disorders.

Mechanism of Action

The primary mechanism of action of **Org 25935** is the selective inhibition of the GlyT-1 transporter. This inhibition leads to a decrease in the reuptake of glycine from the synaptic cleft, resulting in an elevation of extracellular glycine concentrations. The increased availability of glycine enhances its co-agonist activity at the glycine binding site of the NMDA receptor, potentiating glutamatergic neurotransmission.

[Click to download full resolution via product page](#)**Caption:** Signaling pathway of **Org 25935** action.

Quantitative Data

In Vitro Binding Affinity

Compound	Target	Assay	IC50 (nM)	Reference
Org 25935	GlyT-1	Radioligand Binding	100	[2]
Org 25935	GlyT-1	Functional Assay	162	[6][7]

In Vivo Effects in Rats

Dose (mg/kg, i.p.)	Effect on Extracellular Glycine	Effect on Ethanol Intake	Reference
3	+25%	No significant effect	[6]
6	+80%	Decreased intake and preference	[5][6]
10	+130%	Not reported	[6]

Clinical Trial Summary

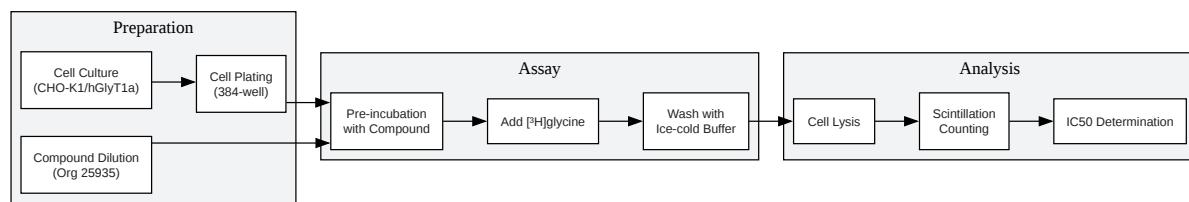
Trial Identifier	Indication	N	Dosing Regimen	Primary Outcome	Result	Reference
NCT00725075	Schizophrenia (Negative Symptoms)	215	4-8 mg BID or 12-16 mg BID	Change in SANS composite score	No significant difference from placebo	[1][8]
-	Alcohol Dependence (Relapse Prevention)	140	12 mg BID	Percentage of heavy drinking days	No significant benefit over placebo	[3][9]

Experimental Protocols

Cell-Based Glycine Uptake Assay

This protocol is a generalized procedure based on standard methods for assessing GlyT-1 inhibitor activity.[\[10\]](#)[\[11\]](#)

Objective: To determine the *in vitro* potency of **Org 25935** in inhibiting glycine uptake via the GlyT-1 transporter.


Materials:

- CHO-K1 cells stably expressing human GlyT-1a (or other suitable cell line)
- Cell culture medium (e.g., DMEM/F12)
- [³H]glycine (radiolabeled glycine)
- Krebs-Ringer-HEPES (KRH) buffer
- **Org 25935** and other test compounds
- Scintillation cocktail and counter
- 384-well microplates

Procedure:

- Cell Culture: Culture CHO-K1/hGlyT1a cells in appropriate medium until confluent.
- Cell Plating: Seed cells into 384-well plates and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of **Org 25935** and control compounds in KRH buffer.
- Assay Initiation:
 - Wash the cells with KRH buffer.

- Add the compound dilutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.
- Initiate the uptake by adding KRH buffer containing a fixed concentration of [³H]glycine.
- Uptake Termination: After a defined incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
- Cell Lysis and Scintillation Counting:
 - Lyse the cells with a suitable lysis buffer.
 - Transfer the lysate to scintillation vials containing scintillation cocktail.
 - Quantify the amount of [³H]glycine taken up by the cells using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition of glycine uptake for each concentration of **Org 25935** compared to the vehicle control.
 - Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

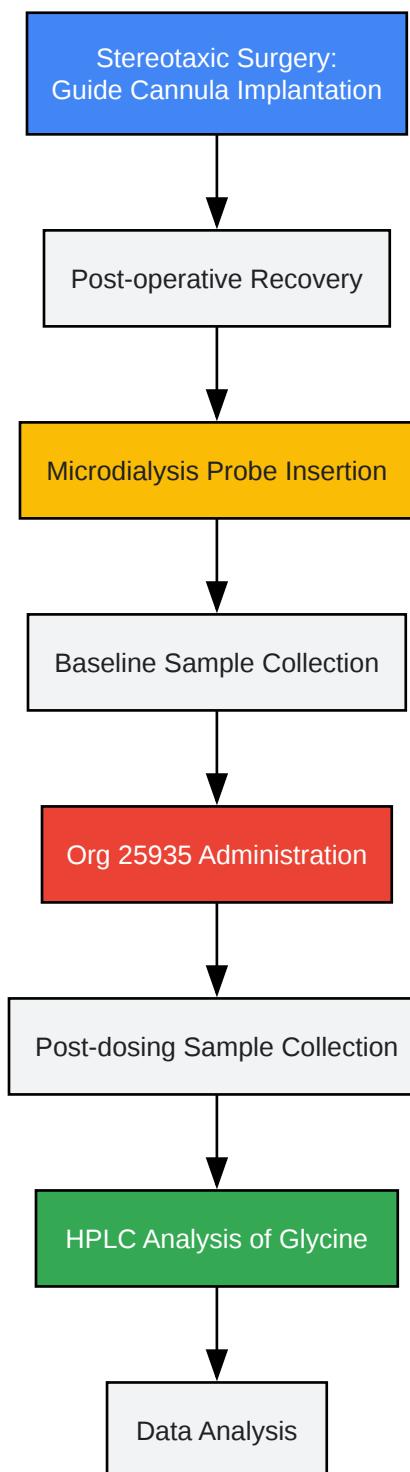
[Click to download full resolution via product page](#)

Caption: Workflow for a cell-based glycine uptake assay.

In Vivo Microdialysis in Rats

This protocol is a generalized procedure based on standard methods for in vivo microdialysis.
[\[12\]](#)[\[13\]](#)[\[14\]](#)

Objective: To measure the effect of **Org 25935** on extracellular glycine levels in the brain of freely moving rats.


Materials:

- Male Wistar rats
- Stereotaxic apparatus
- Microdialysis probes and guide cannulae
- Perfusion pump
- Fraction collector
- Artificial cerebrospinal fluid (aCSF)
- **Org 25935**
- HPLC system with fluorescence detection for glycine analysis

Procedure:

- Surgical Implantation:
 - Anesthetize the rat and place it in the stereotaxic apparatus.
 - Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).
 - Secure the guide cannula to the skull with dental cement.
 - Allow the animal to recover from surgery for several days.

- Microdialysis Probe Insertion:
 - On the day of the experiment, insert the microdialysis probe through the guide cannula.
 - Connect the probe to the perfusion pump and the fraction collector.
- Baseline Collection:
 - Perfusion the probe with aCSF at a low flow rate (e.g., 1-2 μ L/min).
 - Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular glycine levels.
- Drug Administration:
 - Administer **Org 25935** via the desired route (e.g., intraperitoneal injection).
- Post-Dosing Sample Collection:
 - Continue to collect dialysate samples for several hours after drug administration.
- Sample Analysis:
 - Analyze the glycine concentration in the dialysate samples using HPLC with fluorescence detection.
- Data Analysis:
 - Express the post-dosing glycine levels as a percentage of the baseline levels.
 - Compare the glycine levels in the **Org 25935**-treated group to a vehicle-treated control group.

[Click to download full resolution via product page](#)

Caption: Workflow for in vivo microdialysis in rats.

Discussion

Preclinical studies with **Org 25935** demonstrated promising results, particularly in animal models of alcohol consumption where it dose-dependently reduced ethanol intake and preference.[5][6] These findings suggested a potential therapeutic application for alcohol use disorder. However, these promising preclinical results did not translate into clinical efficacy.

A randomized, double-blind, placebo-controlled trial in alcohol-dependent patients was terminated early for futility, as **Org 25935** showed no benefit over placebo in preventing relapse.[3][9] Similarly, in a clinical trial for the treatment of negative symptoms in schizophrenia, adjunctive treatment with **Org 25935** did not result in significant improvements compared to placebo.[1][8]

The reasons for this discrepancy between preclinical and clinical findings are likely multifactorial and may include differences in species-specific pharmacokinetics and pharmacodynamics, the complexity of the targeted human disorders, and the specific clinical trial designs.

Conclusion

Org 25935 is a well-characterized, selective GlyT-1 inhibitor that has been instrumental in exploring the therapeutic potential of modulating the glycine site of the NMDA receptor. While it showed promise in preclinical models, it failed to demonstrate efficacy in clinical trials for schizophrenia and alcohol dependence. The data and protocols presented in this guide provide a valuable resource for researchers in the field of CNS drug discovery and development, highlighting the challenges of translating preclinical findings to the clinic and underscoring the need for further research into the role of the glycinergic system in neuropsychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The selective glycine uptake inhibitor org 25935 as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Org 25935 | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Efficacy and safety of the glycine transporter-1 inhibitor org 25935 for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORG-25935 - Wikipedia [en.wikipedia.org]
- 5. The glycine reuptake inhibitor Org 25935 decreases ethanol intake and preference in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Org 25935: A Selective GlyT-1 Inhibitor In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10764295#org-25935-as-a-selective-glyt-1-inhibitor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com